molecular formula C16H22N2O3 B596003 1-Boc-4-(3-Formylphenyl)piperazine CAS No. 1257849-25-4

1-Boc-4-(3-Formylphenyl)piperazine

Cat. No.: B596003
CAS No.: 1257849-25-4
M. Wt: 290.363
InChI Key: WAZWDNBEXXXPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(3-Formylphenyl)piperazine is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.36 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is often used as a building block in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a formyl group attached to the phenyl ring.

Scientific Research Applications

1-Boc-4-(3-Formylphenyl)piperazine has a wide range of applications in scientific research:

Safety and Hazards

“1-Boc-4-(3-Formylphenyl)piperazine” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

The synthesis of 1-Boc-4-(3-Formylphenyl)piperazine typically involves multiple steps. One common method starts with the reaction of piperazine with a chlorinating agent to produce di(2-chloroethyl)amine. This intermediate is then subjected to Boc protection, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents like toluene and reagents such as potassium carbonate and diisopropyl ether .

Chemical Reactions Analysis

1-Boc-4-(3-Formylphenyl)piperazine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and trifluoroacetic acid for Boc deprotection. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Boc-4-(3-Formylphenyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

tert-butyl 4-(3-formylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)14-6-4-5-13(11-14)12-19/h4-6,11-12H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZWDNBEXXXPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.